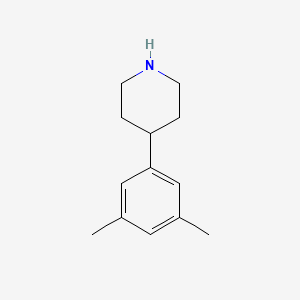

4-(3,5-Dimethylphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12/h7-9,12,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINXWXLQELNOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,5 Dimethylphenyl Piperidine and Its Derivatives

Retrosynthetic Analysis of the 4-Arylpiperidine Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For the 4-arylpiperidine core of 4-(3,5-dimethylphenyl)piperidine, the primary disconnection points are the carbon-nitrogen bonds within the piperidine (B6355638) ring and the carbon-carbon bond connecting the piperidine ring to the aryl group. researchgate.net

Two main retrosynthetic strategies emerge:

Strategy A: Ring Formation First. This approach involves first constructing the piperidine ring and then introducing the 3,5-dimethylphenyl group. This can be achieved through cross-coupling reactions, such as Suzuki, Negishi, or Kumada couplings, between a protected 4-piperidone (B1582916) or a derivative and a suitable 3,5-dimethylphenyl organometallic reagent. researchgate.net

Strategy B: Aryl Group Introduction First. In this strategy, the 3,5-dimethylphenyl group is incorporated into a precursor that is then used to form the piperidine ring. This often involves the cyclization of a linear substrate already bearing the aryl moiety.

Classical and Modern Approaches to Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with a rich history of established methods and a continuous drive for innovation. nih.govdtic.mil

Cyclization Reactions for Piperidine Scaffold Construction

A variety of cyclization reactions can be employed to form the piperidine ring. nih.gov These methods often involve the formation of one or two carbon-nitrogen bonds in the key ring-closing step. Common strategies include:

Intramolecular N-alkylation: A linear precursor containing a nucleophilic amine and a suitable leaving group at the appropriate positions can undergo intramolecular cyclization to form the piperidine ring.

Dieckmann Condensation: This intramolecular reaction of a diester can be used to form a β-ketoester, which can then be further manipulated to yield a piperidone, a key intermediate for 4-arylpiperidines.

Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene provides a powerful and often stereoselective route to tetrahydropyridines, which can be readily reduced to piperidines.

A summary of common cyclization strategies is presented in the table below.

| Cyclization Strategy | Description | Key Intermediates |

| Intramolecular N-alkylation | A nucleophilic amine displaces a leaving group within the same molecule. | Amino halides, amino tosylates |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-ketoester. | Adipic acid derivatives |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine and a diene. | Imines, dienes |

| Reductive Cyclization | Cyclization of a dicarbonyl compound with an amine followed by reduction. | 1,5-dicarbonyl compounds |

Reductive Amination Strategies for Piperidine Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including cyclic amines like piperidine. researchgate.netresearchgate.net This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a key intermediate would be 4-(3,5-dimethylphenyl)piperidin-4-one. This ketone can be synthesized and then subjected to reductive amination with a suitable amine to complete the piperidine ring. Alternatively, a 1,5-dicarbonyl compound can undergo a double reductive amination with ammonia (B1221849) or a primary amine to form the piperidine ring directly. researchgate.net A recent development involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceeds via a reductive transamination process to yield N-aryl piperidines. nih.govacs.org

Advanced Synthetic Protocols for Substituted Piperidines

The demand for enantiomerically pure and structurally diverse piperidine derivatives has driven the development of more sophisticated synthetic methods.

Asymmetric Organocatalytic Synthesis of Chiral Piperidine Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative to traditional methods. nih.govnih.govrsc.org Chiral amines, such as proline and its derivatives, can catalyze the enantioselective formation of piperidines through various reaction cascades. acs.orgacs.org

One notable example is the use of organocatalysts in Michael additions to nitro-olefins, followed by cyclization and reduction to afford chiral piperidines with high enantioselectivity. acs.org The aza-Henry (nitro-Mannich) reaction has also been effectively employed in the asymmetric synthesis of chiral piperidine derivatives. nih.gov

| Organocatalytic Reaction | Catalyst Type | Key Transformation |

| Michael Addition/Cyclization | Chiral amines (e.g., prolinol ethers) | Domino reaction of aldehydes and nitroolefins. acs.org |

| Aza-Henry Reaction | Chiral thioureas, guanidines | Enantioselective addition of nitroalkanes to imines. nih.gov |

| Iminium-ion Catalysis | Chiral secondary amines | Conjugate addition to α,β-unsaturated aldehydes. nih.gov |

Metal-Free Synthetic Methodologies for Piperidine-Containing Hybrids

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metal catalysts. citedrive.comresearchgate.net Photoredox catalysis has become a particularly valuable tool in this regard, enabling the functionalization of aliphatic cores under mild conditions. princeton.edu

For the synthesis of piperidine-containing hybrids, metal-free approaches such as radical cyclizations and reactions utilizing hypervalent iodine reagents have been explored. nih.gov A notable metal-free approach involves the C(sp³)–C(sp) cross-coupling of alkyl iodides with arylacetylene bromides, activated by a ligated borane (B79455) under photoirradiation. acs.org Additionally, practical syntheses of substituted piperidine-2,6-diones have been achieved from methyl acetates and acrylamides under transition-metal-free conditions. citedrive.comlarvol.com

Derivatization Strategies for the this compound Scaffold

Once the core this compound structure is obtained, further derivatization is often necessary to explore structure-activity relationships and optimize pharmacological properties. These strategies primarily focus on modifications at the piperidine nitrogen, the 4-position of the piperidine ring, and the 3,5-dimethylphenyl moiety.

N-Substitution Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key handle for introducing a wide variety of substituents. Common N-substitution reactions include N-alkylation, N-arylation, and reductive amination.

N-Alkylation: This is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. The reaction typically involves treating the piperidine with an alkyl halide in the presence of a base. researchgate.net Common bases used include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF). researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net

Reductive Amination: This two-step, one-pot procedure is a highly effective method for introducing a diverse range of substituents. The piperidine is first reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted piperidine. mdpi.comresearchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity. sciencemadness.org This method is particularly useful for introducing more complex and functionalized alkyl groups.

N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction involves the coupling of the piperidine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. Microwave-assisted N-arylation has also been shown to be an efficient method for the synthesis of N-arylpiperidines. beilstein-journals.org

Table 1: Examples of N-Substitution Reactions on Piperidine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylpiperidine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Substituted Alkylpiperidine | researchgate.netsciencemadness.org |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand, base | N-Arylpiperidine | nih.gov |

Functionalization at the 4-Position of the Piperidine Ring

Modification at the 4-position of the piperidine ring, which already bears the 3,5-dimethylphenyl group, can introduce additional points of diversity and influence the molecule's spatial arrangement and biological activity.

One approach involves the synthesis of 4-substituted-4-arylpiperidines starting from 4-piperidones. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, to a 4-piperidone can introduce a hydroxyl group and another substituent at the 4-position. Subsequent dehydration can lead to the formation of a double bond, which can be further functionalized.

Direct C-H functionalization at the 4-position of an existing 4-arylpiperidine is challenging but can be achieved using directing groups. Research has shown that palladium-catalyzed C-H arylation can be directed to specific positions on the piperidine ring. acs.org While these methods are powerful, their application to the specific this compound scaffold would require dedicated investigation.

Alternatively, building the piperidine ring with the desired 4-substituent already in place is a common strategy. For example, the synthesis can be designed to yield a 4-hydroxy-4-(3,5-dimethylphenyl)piperidine derivative, which can then be used for further modifications. nih.gov

Modifications and Substituent Effects on the 3,5-Dimethylphenyl Moiety

Modifying the substituents on the phenyl ring can significantly impact the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets. The two methyl groups at the 3 and 5 positions of the phenyl ring in this compound offer specific steric and electronic properties.

Studies on related 4-phenylpiperidine (B165713) derivatives have shown that the nature and position of substituents on the phenyl ring are critical for biological activity. For example, in a series of para-substituted 4-phenylpiperidines, the polarity and bulk of the para-substituent were found to be key determinants of their affinity for monoamine oxidase B (MAO-B). nih.gov Large, hydrophobic substituents at the para-position generally led to higher MAO-B affinity. nih.gov

While direct modification of the 3,5-dimethylphenyl ring after the piperidine is attached can be synthetically challenging, a more common approach is to synthesize analogues with different substitution patterns on the phenyl ring from the outset. This allows for a systematic exploration of substituent effects. For instance, replacing the methyl groups with other alkyl groups, halogens, or electron-donating/withdrawing groups would allow for a detailed structure-activity relationship (SAR) study. The synthesis would typically start from the appropriately substituted bromobenzene (B47551) or boronic acid derivative in a Suzuki-Miyaura or Negishi coupling reaction.

Optimization of Synthesis Processes for Academic Research

For academic research, the optimization of synthetic routes is crucial for producing sufficient quantities of the target compound and its derivatives for biological evaluation. Key areas of focus include enhancing yield and selectivity, as well as developing methods for enantioselective synthesis.

Process Development for Enhanced Yield and Selectivity

The optimization of cross-coupling reactions like the Suzuki-Miyaura coupling is a primary focus for improving the synthesis of 4-arylpiperidines. Automated feedback systems using microfluidic technology have been employed to rapidly screen and optimize reaction conditions, including catalyst, ligand, temperature, and reagent loading, to maximize turnover number and yield. rsc.org The choice of ligand, in particular, has been shown to be critical in influencing the efficiency of transmetalation and oxidative addition steps in the catalytic cycle. rsc.org

Selectivity is another critical aspect, especially when dealing with substrates containing multiple reactive sites. In the context of Suzuki-Miyaura coupling with dihaloheteroarenes, the site of coupling can often be controlled by the choice of ligand. nih.govrsc.org For the synthesis of this compound, ensuring selective coupling at the 4-position of the piperidine precursor is essential for achieving high yields of the desired product.

Enantioselective Synthesis and Chiral Resolution Techniques

Since many biologically active piperidine derivatives are chiral, the development of methods to obtain enantiomerically pure compounds is of high importance. This can be achieved through either enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: Asymmetric synthesis aims to create a single enantiomer directly. This can be accomplished by using chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn Another approach involves the use of bakers' yeast for the asymmetric reduction of piperidone precursors, which can yield chiral hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uk

Chiral Resolution: This technique involves separating a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic piperidine with a chiral resolving agent, such as a chiral acid. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. Another powerful technique is chiral chromatography, where a chiral stationary phase (CSP) is used to separate the enantiomers. nih.gov For instance, amylose-tris(3,5-dimethylphenylcarbamate) has been used as a CSP for the HPLC resolution of various pesticide enantiomers. nih.gov

Table 2: Comparison of Chiral Synthesis and Resolution Techniques

| Technique | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, auxiliaries, or starting materials. | High theoretical yield of the desired enantiomer. | Requires development of specific asymmetric methods; catalysts can be expensive. | snnu.edu.cnnottingham.ac.uk |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable to a wide range of compounds; established methodologies exist. | Maximum theoretical yield for the desired enantiomer is 50%; requires a suitable resolving agent or chiral column. | nih.gov |

Structural Characterization and Spectroscopic Analysis of 4 3,5 Dimethylphenyl Piperidine and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail regarding the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Elucidation

One-dimensional ¹H and ¹³C NMR are fundamental tools for determining the primary structure of 4-(3,5-dimethylphenyl)piperidine.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the aromatic protons, the piperidine (B6355638) ring protons, the proton on the nitrogen atom, and the methyl group protons. The aromatic protons of the 3,5-dimethylphenyl group typically appear as distinct signals in the downfield region. The protons on the piperidine ring exhibit complex splitting patterns due to their various chemical and magnetic environments. The methyl protons on the phenyl ring would present as a sharp singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. In this compound, distinct signals are anticipated for the carbons of the dimethylphenyl ring and the piperidine ring. The chemical shifts of the piperidine carbons provide insight into the ring conformation. For instance, in related piperidine structures, the carbon atoms of the piperidine ring show characteristic chemical shifts. ymdb.ca The symmetry in the 1,4-dimethylbenzene analogue results in only three distinct carbon signals in its ¹³C NMR spectrum. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation of expected values based on analogous structures and general principles of NMR spectroscopy.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (positions 2, 6) | ~6.8-7.2 | s | 2H |

| Aromatic H (position 4) | ~6.8-7.2 | s | 1H |

| Piperidine H (C4-H) | ~2.5-3.0 | m | 1H |

| Piperidine H (axial, C2/C6-H) | ~2.6-2.8 | m | 2H |

| Piperidine H (equatorial, C2/C6-H) | ~3.0-3.2 | m | 2H |

| Piperidine H (axial, C3/C5-H) | ~1.6-1.8 | m | 2H |

| Piperidine H (equatorial, C3/C5-H) | ~1.8-2.0 | m | 2H |

| N-H | ~1.5-2.5 (broad) | s | 1H |

| Methyl H (CH₃) | ~2.3 | s | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values based on analogous structures and general principles of NMR spectroscopy.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (C1') | ~145 |

| Aromatic C (C3', C5') | ~138 |

| Aromatic C (C2', C6') | ~126 |

| Aromatic C (C4') | ~128 |

| Piperidine C (C4) | ~43 |

| Piperidine C (C2, C6) | ~47 |

| Piperidine C (C3, C5) | ~33 |

| Methyl C (CH₃) | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in resolving complex spectral overlaps and establishing definitive atomic connectivities. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org For this compound, COSY would be used to trace the connectivity of the protons within the piperidine ring, confirming their relative positions. Cross-peaks in the COSY spectrum would connect adjacent protons, for example, the proton at C4 with the protons at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, directly linking a proton signal to its attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-4 bond) couplings between protons and carbons. wikipedia.org This is particularly useful for connecting different fragments of the molecule. For instance, HMBC can show correlations between the piperidine protons and the aromatic carbons, and between the methyl protons and the aromatic carbons, thus confirming the attachment of the piperidine ring to the dimethylphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is crucial for elucidating the stereochemistry and conformation of the molecule. For this compound, NOESY can help determine the axial or equatorial orientation of the dimethylphenyl substituent on the piperidine ring by observing through-space interactions between the protons of the two rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₃H₁₉N) by distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and fragile molecules like piperidine derivatives. scielo.brnih.gov ESI-MS typically produces protonated molecules [M+H]⁺, allowing for the determination of the molecular weight. scielo.brnih.gov For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated form. The technique is highly sensitive and can be used for the rapid analysis of complex mixtures. frontiersin.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Expected m/z | Ion |

|---|---|---|

| HRMS | 189.1517 (Calculated for C₁₃H₁₉N) | [M]⁺ |

| ESI-MS | 190.1590 | [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nist.gov The IR spectrum of this compound would exhibit specific absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the secondary amine of the piperidine ring.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the piperidine ring and the methyl groups.

C=C Stretch (Aromatic): One or more bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the phenyl ring.

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range can be attributed to the C-N stretching vibration of the piperidine ring.

Table 4: Characteristic IR Absorption Frequencies for this compound This table is a representation of expected values based on analogous structures and general principles of IR spectroscopy. nist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Piperidine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic - Piperidine & Methyl) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Piperidine) | Stretch | 1020 - 1250 |

| C-H (Aromatic) | Out-of-plane bend | 690 - 900 |

Other Spectroscopic and Analytical Techniques

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. For this compound, the key chromophore is the 3,5-dimethylphenyl group attached to the piperidine ring. The electronic transitions associated with this aromatic system are expected to produce characteristic absorption bands.

The absorption spectrum is influenced by the electronic structure of the molecule. The benzene (B151609) ring itself has characteristic π → π* transitions. Substitution on the ring, as with the two methyl groups in the 3,5-positions, can cause a small shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε). The piperidine ring, being saturated, does not have significant absorption in the near-UV region but its attachment to the phenyl ring can have a minor electronic influence.

Studies on related phenylpiperidine derivatives and other aromatic compounds provide insight into the expected spectral features. For instance, the UV-Vis spectrum of N-phenylpiperidine shows absorption maxima, and similar aromatic derivatives exhibit distinct bands corresponding to their electronic transitions. nist.govnist.gov The position and intensity of these bands are sensitive to the solvent polarity; a shift in λmax may be observed when the solvent is changed from non-polar to polar. researchgate.net In a study of piperidine derivatives reacting with other compounds, the formation of new colored products was monitored by the appearance of new absorption bands in the visible region, typically around 400-500 nm. researchgate.netresearchgate.net For this compound, the primary absorptions are expected in the UV range, characteristic of the substituted benzene chromophore.

Table 1: Expected UV-Visible Spectral Data for Aromatic Piperidine Analogues

| Compound/Analogue Class | Expected λmax (nm) | Transition Type | Notes |

| Phenylpiperidine Derivatives | ~250 - 280 | π → π* | Characteristic of the substituted benzene ring. |

| Charge-Transfer Complexes | > 400 | Charge-Transfer | Observed when piperidine derivatives form complexes with electron acceptors. researchgate.netresearchgate.net |

This table is illustrative and based on data for analogous compounds. Actual values for this compound would require experimental measurement.

Thermal Analysis (e.g., Differential Thermal Analysis, DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. These methods provide information on thermal stability, decomposition pathways, and phase transitions like melting and boiling.

For this compound, a TGA/DTA analysis would reveal its thermal stability and decomposition profile. Typically, the analysis is performed under a controlled atmosphere, such as nitrogen (inert) or air (oxidative).

TGA (Thermogravimetric Analysis) measures the change in mass of a sample as it is heated. A TGA curve for this compound would likely show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures corresponding to its decomposition. abo.fi

DTA (Differential Thermal Analysis) measures the temperature difference between the sample and an inert reference. The DTA curve shows endothermic peaks (for processes like melting or boiling) and exothermic peaks (for processes like crystallization or oxidative decomposition). abo.fi

Studies on the thermal degradation of related compounds, such as piperazine (B1678402) (a similar six-membered nitrogen-containing heterocycle), show that decomposition often occurs at temperatures above 150°C. utexas.edu The decomposition of piperidine itself is known to emit toxic fumes of nitrogen oxides upon heating. nih.gov The thermal stability of pharmaceutical compounds containing heterocyclic rings has been extensively studied, with decomposition often occurring in multiple, well-defined stages corresponding to the loss of specific molecular fragments. nih.govmdpi.com For example, a study on a pyridazinone derivative showed it was thermally stable up to its melting point, a characteristic determined by TGA/DTA. nih.gov The analysis of this compound would be expected to first show an endothermic peak for melting, followed by decomposition at higher temperatures, with the exact temperatures and mass loss percentages being unique to its structure.

Table 2: Illustrative Thermal Analysis Data for Heterocyclic Compounds

| Phenomenon | Technique | Expected Observation | Temperature Range (°C) |

| Melting | DTA | Sharp Endothermic Peak | Varies by compound |

| Decomposition | TGA | Mass Loss Step(s) | > 150 (Varies) |

| Decomposition | DTA | Endothermic/Exothermic Peaks | > 150 (Varies) |

This table provides a general framework based on typical behavior. Specific values for this compound are not available.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would provide a detailed analysis of its surface chemistry. The primary elements to be detected would be Carbon (C) and Nitrogen (N). High-resolution spectra of the C 1s and N 1s regions would yield specific information about the chemical environments of these atoms.

C 1s Spectrum: The carbon signal would be deconvoluted into multiple peaks. The main peak would correspond to C-C and C-H bonds in the aromatic ring and the aliphatic piperidine ring. A separate, smaller peak at a slightly higher binding energy would be expected for the C-N bonds of the piperidine ring. nus.edu.sg

N 1s Spectrum: The nitrogen spectrum is particularly informative. For this compound, the nitrogen exists as a secondary amine within the piperidine ring. This would result in a characteristic N 1s peak at a specific binding energy. nih.gov Should the nitrogen become protonated (forming a piperidinium (B107235) ion) or interact with other species, this would cause a shift in the N 1s binding energy, which XPS can detect. nus.edu.sg

Studies on nitrogen-containing heterocyclic compounds demonstrate the power of XPS in distinguishing between different nitrogen environments, such as amine, imine, and protonated nitrogen atoms, which have distinct binding energies. nus.edu.sgnih.govacs.org For example, research on N-heterocyclic carbenes on gold surfaces used XPS to analyze the N 1s and Au 4f peaks to understand the bonding interactions. researchgate.net Similarly, XPS has been used to study the electronic structure of complex organometallic compounds containing nitrogen ligands. nsf.gov An XPS analysis of this compound would confirm its elemental composition and provide precise binding energy data reflecting the chemical states of its constituent atoms.

Table 3: Expected XPS Binding Energies for Functional Groups in Analogous Compounds

| Element | Core Level | Functional Group | Typical Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~284.6 - 285.0 |

| Carbon | C 1s | C-N (amine) | ~286.0 - 286.5 |

| Nitrogen | N 1s | Amine (-NH-) | ~399.0 - 400.0 |

| Nitrogen | N 1s | Protonated Amine (-NH2+-) | ~401.0 - 402.0 |

Binding energies are approximate and can vary based on the specific molecular environment and instrument calibration. Data is based on general values for these functional groups found in the literature.

An in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives reveals the critical interplay of its core components in determining biological activity. This exploration focuses on the pharmacophoric elements, the influence of the piperidine and dimethylphenyl moieties, and the impact of various substitutions, providing a comprehensive understanding of how structural modifications modulate the biological response of these compounds.

Academic and Industrial Research Perspectives

Current State of Research

The current body of published research specifically on 4-(3,5-dimethylphenyl)piperidine is limited. Most of the available information is derived from studies on structurally related analogues. This highlights a gap in the scientific literature and presents an opportunity for further investigation into the synthesis and biological activity of this specific compound.

Future Directions and Unexplored Potential

The unexplored potential of this compound lies in its systematic evaluation as a scaffold in medicinal chemistry. Future research could focus on:

Developing and optimizing a robust synthetic route to produce the compound in sufficient quantities for biological testing.

Conducting a comprehensive pharmacological screening of the compound and its derivatives against a wide range of biological targets.

Performing detailed structure-activity relationship studies to understand the impact of the 3,5-dimethylphenyl substitution on biological activity.

Investigating the metabolic stability and pharmacokinetic profile of the compound to assess its drug-like properties.

By pursuing these research avenues, the scientific community can unlock the full potential of the this compound scaffold and potentially discover new and effective therapeutic agents.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(3,5-Dimethylphenyl)piperidine, DFT calculations are instrumental in determining its preferred three-dimensional shape, electronic charge distribution, and sites of chemical reactivity.

The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing its most stable structure. For cyclic systems like piperidines, this includes identifying the most stable conformation.

The piperidine (B6355638) ring can exist in several conformations, most notably the "chair," "boat," and "twist-boat" forms. For most substituted piperidines, the chair conformation is the most stable due to its minimization of angular and torsional strain. nih.govresearchgate.net In the case of this compound, the bulky 3,5-dimethylphenyl group is expected to preferentially occupy the equatorial position on the chair-form piperidine ring to minimize steric hindrance. Studies on similar 1-phenylpiperidones have shown that the energy difference between equatorial and axial conformers can be significant, with the equatorial form being more stable. osti.gov Quantum chemical calculations for related structures have confirmed that the piperidine ring often adopts a chair or a distorted boat conformation. nih.govnih.gov

Computational methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used to optimize the molecular geometry and predict key structural parameters. nih.gov

Table 1: Representative Geometric Parameters for a Phenylpiperidine Chair Conformation Note: These are typical, representative values for a substituted piperidine ring and may vary slightly for the specific title compound.

| Parameter | Typical Value (Å or °) |

|---|---|

| C-N Bond Length | 1.47 Å |

| C-C (aliphatic) Bond Length | 1.53 Å |

| C-C (aromatic) Bond Length | 1.40 Å |

| C-N-C Bond Angle | 112° |

| C-C-C Bond Angle (piperidine) | 111° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules similar to this compound, the HOMO is typically localized on the electron-rich dimethylphenyl ring, while the LUMO may be distributed more broadly across the molecule. nih.gov DFT calculations are used to compute the energies of these orbitals. nih.govnih.gov

Table 2: Representative FMO Properties for a Phenylpiperidine Derivative Note: These values are illustrative and based on calculations for similar molecules.

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

Natural Bond Orbital (NBO) analysis provides detailed insight into the charge distribution, intramolecular bonding, and stabilizing interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as a stabilization energy, E(2). researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict reactive sites for both electrophilic and nucleophilic attacks and to understand intermolecular interactions. researchgate.netchemrxiv.org The MEP map is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate potential. researchgate.net

In this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom of the piperidine ring, due to the lone pair of electrons. This region is the primary site for protonation and electrophilic interactions. The most positive potential (blue) would be located on the hydrogen atom attached to the nitrogen (N-H), making it a potential hydrogen bond donor site. The aromatic ring and methyl groups would present regions of intermediate to slightly negative potential. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is essential in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand, and its interactions with the active site of a target protein would be simulated. Piperidine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors like the dopamine (B1211576) receptor D2. researchgate.netnih.gov

The simulation predicts the most stable binding pose of the ligand within the protein's binding pocket. The results are evaluated based on a scoring function, which estimates the binding free energy (often given in kcal/mol), with lower (more negative) values indicating stronger binding affinity. ugm.ac.id The analysis also identifies specific intermolecular interactions that stabilize the complex, such as:

Hydrogen bonds: Typically involving the piperidine N-H group as a donor.

Hydrophobic interactions: Between the dimethylphenyl group and nonpolar amino acid residues in the binding site.

These predictions provide a rational basis for understanding the molecule's potential biological activity and can guide the design of more potent analogs. ugm.ac.idmdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound Note: This table is illustrative, showing typical data obtained from a docking simulation against a hypothetical protein target.

| Parameter | Result | Interpretation |

|---|---|---|

| Target Protein | Dopamine Receptor D2 (Hypothetical) | A common target for CNS-active compounds. |

| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |

| Interacting Residues | Asp114, Phe198, Trp386, Val115 | Specific amino acids in the active site that form key interactions. |

Estimation of Binding Affinities and Interaction Energies

The estimation of binding affinity is a critical step in determining how strongly a ligand, such as a piperidine derivative, will bind to a protein receptor. This is often quantified by values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. Computational methods calculate the binding free energy, which is the energy change when a ligand binds to a target.

For various piperidine derivatives, studies have successfully elucidated binding affinities for targets like the µ-opioid receptor, with binding energies ranging from -8.13 to -13.37 kcal/mol for novel compounds. tandfonline.com These calculations help identify key residues in the binding pocket that interact with the ligand, such as Q124, D147, and W318 in the µ-opioid receptor. tandfonline.com However, no specific binding affinity data or interaction energy calculations for this compound have been reported in the available search results.

Table 1: Representative Binding Affinity Data for General Piperidine Derivatives

| Compound Class | Target Receptor | Reported Binding Affinity (Example) | Key Interacting Residues (Example) |

| 4-Amino Methyl Piperidine Derivatives | µ-Opioid Receptor | -8.13 to -13.37 kcal/mol | Q124, W133, D147, Y148, M151 |

| Piperidine/Piperazine-based Compounds | Sigma 1 Receptor (S1R) | Ki value of 3.2 nM | Not specified |

This table is illustrative and based on data for other piperidine derivatives, not this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, showing how it behaves over time. These simulations are crucial for understanding the stability of the complex and for more accurate predictions of binding affinity.

MD simulations are used to analyze the conformational stability of a ligand once it is bound to a protein. This involves monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium and the binding pose is stable. For various piperidine and piperazine (B1678402) compounds, MD simulations have been employed to confirm the stability of their binding modes and to identify the crucial amino acid residues involved in the interaction. rsc.org Specific conformational stability analyses for this compound complexes are not documented in the available literature.

More advanced computational techniques, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), use MD simulations to calculate the binding free energy with high accuracy. These methods simulate a non-physical pathway to transform the ligand into a solvent or another ligand, allowing for the calculation of the free energy difference. Adaptively biased molecular dynamics simulations have been used to explore how the rigidity of the piperidine ring in fentanyl derivatives influences binding affinity and selectivity for opioid receptors. researchgate.net There is no evidence of such free energy calculations being performed for this compound.

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. These models typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new potential ligands.

While this approach has been applied to various classes of compounds, including piperidine derivatives, to discover new inhibitors for targets like the P2Y14 receptor, no specific pharmacophore models have been developed or published based on this compound. nih.gov

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a thorough investigation into the biological and pharmacological properties of the chemical compound this compound, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of specific research focused solely on this molecule. While the broader class of phenylpiperidine derivatives has been extensively studied for various therapeutic applications, data pertaining directly to the this compound scaffold remains scarce.

Initial searches for information on the biological activity of this compound did not yield specific studies detailing its interaction with key neurological and physiological targets. The investigation sought to uncover data related to its potential as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, its binding profile at serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2C) and dopamine receptors, and its activity as a Neuropeptide B/W Receptor 1 (NPBWR1/GPR7) or urokinase receptor (uPAR) antagonist. Furthermore, a search for any enzyme inhibition studies involving this specific compound was conducted.

The search results consistently pointed to research on more complex derivatives of 4-phenylpiperidine (B165713), where the core structure is modified with additional functional groups. For instance, studies on compounds like "4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)" highlight the exploration of this chemical space for TAAR1 agonism. However, these findings are specific to the derivative and cannot be directly attributed to the parent compound, this compound. Similarly, extensive research exists on other analogues, such as "trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine," which has been investigated as an opioid receptor antagonist.

The absence of dedicated research articles or database entries for this compound prevents the construction of a detailed pharmacological profile as outlined in the initial request. There is no available data to populate tables on receptor binding affinities (Ki, IC50, EC50) or functional assay results for this specific molecule. Consequently, a scientifically accurate article focusing solely on the biological and pharmacological investigations of this compound cannot be generated at this time.

This lack of information suggests that this compound may not have been a primary focus of drug discovery and development efforts, or that any existing research has not been published in the public domain.

Biological and Pharmacological Investigations in Vitro and Preclinical in Vivo Studies

Enzyme Inhibition Studies

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Although no direct studies on the cholinesterase inhibition of 4-(3,5-Dimethylphenyl)piperidine were identified, related piperidine (B6355638) derivatives have been extensively evaluated as potential treatments for Alzheimer's disease by targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

One study focused on a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives. nih.gov These compounds were designed to inhibit the AChE enzyme. The research highlighted that substitutions on the phenyl ring significantly impacted inhibitory activity. For instance, compound 5d , which features a fluorine atom at the ortho position of the benzamide (B126) ring, was identified as the most potent inhibitor in the series with an IC₅₀ value of 13 ± 2.1 nM against AChE, showing greater potency than the reference drug donepezil (B133215) (IC₅₀ = 0.6 ± 0.05 µM). nih.gov

Another area of research explored 4-phenethyl-1-propargylpiperidine derivatives as dual inhibitors of BChE and monoamine oxidase B (MAO-B). mdpi.com In this series, the presence of a carbamate (B1207046) moiety on the phenyl ring was crucial for BChE inhibition. Notably, derivatives with the carbamate group at the meta position of the phenyl ring were more potent BChE inhibitors than their para-substituted counterparts. For example, the meta-substituted compound 15 showed an IC₅₀ of 4.3 ± 0.8 µM against human BChE, whereas the para-substituted version 14 had an IC₅₀ of 75.5 ± 8.4 µM. mdpi.com

Table 1: Cholinesterase Inhibition by Piperidine Derivatives

| Compound Class | Enzyme | Most Potent Compound Example | IC₅₀ Value |

|---|---|---|---|

| N-(2-(piperidine-1-yl)ethyl)benzamides nih.gov | AChE | Compound 5d (ortho-fluoro) | 13 ± 2.1 nM |

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-9)

Matrix metalloproteinases (MMPs) are enzymes involved in tissue remodeling and are targets in cancer, arthritis, and cardiovascular disease. nih.gov Piperidine-based structures have been explored as MMP inhibitors.

A quantitative structure-activity relationship (QSAR) study was conducted on piperidine sulfonamide aryl hydroxamic acid analogs as inhibitors of MMP-2 and MMP-13. nih.gov The study found a significant correlation between the hydrophobic properties of the molecules and their inhibitory potency, indicating that hydrophobic interactions play a dominant role in the binding to these enzymes. nih.gov

Furthermore, α-sulfone-α-piperidine hydroxamates have been identified as potent inhibitors of MMP-2, MMP-9, and MMP-13 that spare MMP-1. luc.edu These compounds demonstrated oral efficacy in preclinical models of cancer and cardiovascular disease, highlighting the therapeutic potential of this class of piperidine derivatives. luc.edu

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that are targets for various therapeutic areas, including cancer. tandfonline.com Research into piperidine derivatives as CA inhibitors has yielded promising results.

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides was designed and synthesized as human carbonic anhydrase (hCA) inhibitors. nih.govnih.gov These compounds were tested against four isoforms: hCA I, II, IX, and XII. Many of the synthesized sulfonamides showed inhibitory activity in the nanomolar range and exhibited selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. For example, compounds 6 , 16 , and 20 from this study were potent inhibitors of the cancer-related isoform hCA IX, with Kᵢ values of 0.9, 0.8, and 0.9 nM, respectively. nih.gov The study suggests that modifying the "tail" portion of the molecule, which interacts with the active site, is key to achieving high potency and selectivity. nih.gov

Table 2: Carbonic Anhydrase Inhibition by 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives nih.gov

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 6 | 7.9 | 3.7 | 0.9 | 4.8 |

| 16 | 105.4 | 12.3 | 0.8 | 6.5 |

| 20 | 158.6 | 21.5 | 0.9 | 5.1 |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

Cellular and Molecular Mechanisms of Action

The downstream cellular and molecular effects of enzyme inhibition by piperidine derivatives are subjects of ongoing investigation.

Inhibition of Cell Proliferation, Invasion, Adhesion, and Migration in Disease Models

While direct evidence for this compound is lacking, the broader class of piperidine-containing heterocyclic compounds has been evaluated for antiproliferative activity. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their in vitro antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com One derivative, compound 2 , showed a potent antiproliferative effect against the MCF-7 cell line with an IC₅₀ value of 0.013 µM. mdpi.com Such studies demonstrate that complex heterocyclic systems incorporating amine functionalities can be effective inhibitors of cancer cell growth.

The process of cell migration, which is crucial in cancer metastasis, is a complex phenomenon that can be influenced by small molecules. nih.gov The ability of specific piperidine derivatives to inhibit cell migration and invasion is often linked to their inhibition of enzymes like MMPs, which are critical for the degradation of the extracellular matrix, a key step in cell motility.

Modulation of Intracellular Signaling Pathways (e.g., ERK phosphorylation, HIF1α, NF-κB)

There is no specific information available regarding the modulation of ERK, HIF1α, or NF-κB signaling pathways by this compound. However, the inhibition of enzymes like carbonic anhydrase IX, a target of some piperidine derivatives, is functionally linked to the hypoxia-inducible factor 1α (HIF1α) pathway. nih.gov HIF-1α is a key transcription factor that allows tumor cells to adapt to hypoxic (low oxygen) environments, and its downstream target, CA IX, helps regulate pH in these cells. Therefore, inhibitors of CA IX can indirectly interfere with the HIF1α signaling axis, which is crucial for tumor survival and proliferation. nih.gov

Induction of Apoptosis in Target Cells

The capacity of this compound to induce apoptosis, or programmed cell death, has not been directly documented in available research. However, the study of molecules containing a dimethylphenyl group linked to a heterocyclic structure provides some context. For instance, a novel compound, N-(3,4-dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide, has been identified as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). nih.gov This compound was shown to induce apoptosis, leading to cell cycle arrest by activating p53 and its downstream targets. nih.gov While its core structure is significantly different from piperidine, this finding suggests that the dimethylphenyl moiety can be part of a pharmacophore capable of initiating apoptosis. Further research is required to determine if the simpler this compound scaffold can elicit a similar response.

Antimicrobial Activity Evaluation

The piperidine nucleus is a common scaffold in the development of new antimicrobial agents. biointerfaceresearch.com Derivatives have been tested against a wide array of pathogens, demonstrating the therapeutic potential of this chemical class.

Although data specifically for this compound is not available, numerous studies on related piperidine derivatives confirm their potential as antibacterial agents. biointerfaceresearch.comnih.gov A study on various 1,2,5,6-tetrahydropyridine compounds, which are closely related to piperidines, showed potent inhibitory activity against several bacterial strains, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Escherichia coli, Klebsiella pneumoniae (Gram-negative). academicjournals.org The antibacterial effect appears to be linked to the nature of the substitutions on the piperidine ring. academicjournals.org For example, one derivative, Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, exhibited strong inhibitory activity against seven different bacteria, with Minimum Inhibitory Concentration (MIC) values of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against B. cereus, E. coli, and S. aureus. academicjournals.org Another study highlighted that novel 3,5-diamino-piperidine derivatives act as potent inhibitors of bacterial translation and growth, showing significant activity against Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | Bacillus subtilis | MIC: 0.75 mg/ml | academicjournals.org |

| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | Escherichia coli | MIC: 1.5 mg/ml | academicjournals.org |

| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | Staphylococcus aureus | MIC: 1.5 mg/ml | academicjournals.org |

This table presents data for structurally related compounds, not this compound.

The antifungal potential of the piperidine scaffold has also been explored. Piperine, a naturally occurring alkaloid containing a piperidine ring, has demonstrated growth-inhibitory effects against various Candida species, including fluconazole-resistant strains. nih.gov Synthetic piperidine derivatives have also been evaluated. In one study, certain tetrahydropyridine (B1245486) compounds showed inhibitory activity against Aspergillus niger, Aspergillus flavus, and Saccharomyces cerevisiae. academicjournals.org However, the activity is highly dependent on the specific substitutions, as other tested derivatives showed no activity against the same fungal species. academicjournals.org Surfactants based on morpholine (B109124) and piperidine have also been investigated as antifungal agents against Candida albicans and Cryptococcus neoformans, indicating the broad utility of the piperidine core in antimicrobial research. researchgate.net

Antioxidant Activity Assessment

Piperidine-containing compounds have been a focus of research for their antioxidant properties. scispace.comresearchgate.net The antioxidant potential is generally attributed to the ability of these molecules to act as radical scavengers. Studies on various substituted piperidines have shown that their antioxidant effect is significant. For example, a series of 3,4,5-trisubstituted piperidines containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety and a hydroxy group exhibited potent antioxidant activity, with some compounds showing IC50 values in the nanomolar range. nih.gov Another study investigating 1,2,5,6-tetrahydropyridine derivatives found that all tested compounds revealed antioxidant potential greater than 49% at a concentration of 1 mg/ml. academicjournals.org The highest scavenging capacity observed was 78% for one of the derivatives. academicjournals.org These findings underscore that the piperidine ring is a viable scaffold for developing potent antioxidant agents, although the specific antioxidant capacity of this compound itself remains to be determined through direct empirical testing. innovareacademics.innwmedj.org

Table 2: Antioxidant Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Assay/Method | Result | Source |

|---|---|---|---|

| 1,2,5,6-Tetrahydropyridine Derivatives | Radical Scavenging | >49% scavenging at 1 mg/ml | academicjournals.org |

| Ethyl 1-(4-bromo-3-methoxyphenyl)-4-(4-bromo-3-methoxyphenylamino)-2,6-di(pyridin-3-yl)-1,2,5,6-tetrahydropyridine-3-carboxylate | Radical Scavenging | 78% scavenging at 1000 µg/ml | academicjournals.org |

This table presents data for structurally related compounds, not this compound.

Preclinical In Vivo Efficacy Studies in Animal Models

The phenylpiperidine scaffold is a key feature of many ligands that interact with dopamine (B1211576) receptors, which are critically involved in modulating motor activity. Alterations in dopamine signaling can lead to conditions like hyperlocomotion. While direct studies on this compound in hyperlocomotion models were not found, extensive research on close structural analogs provides strong evidence for its potential activity in this area.

A highly relevant study involves the synthesis and characterization of the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective dopamine D4 receptor ligand. nih.gov This compound is a structural isomer of the target molecule. The (R)-enantiomer showed a high affinity and remarkable selectivity for D4 receptors over D2 and D3 receptors. nih.gov Given that D4 receptors are highly expressed in brain regions involved in motor control, such as the basal ganglia, ligands targeting these receptors are of significant interest for conditions involving abnormal motor activity. chemrxiv.org The selective antagonism of dopamine D3 receptors has also been shown to attenuate morphine-induced hyperlocomotion in mice, further highlighting the role of specific dopamine receptor subtypes in this behavior. nih.gov These findings strongly suggest that this compound, as a phenylpiperidine derivative, is a promising candidate for evaluation in dopamine-dependent hyperlocomotion animal models.

Assessment of Antipsychotic-like Properties in Relevant Rodent Models

There are no specific studies published that assess the antipsychotic-like properties of this compound in rodent models.

Typically, compounds are evaluated for antipsychotic potential using a battery of behavioral tests in rats or mice. These models are designed to replicate certain aspects of psychosis. Key assessments would include:

Dopamine Agonist-Induced Hyperactivity: Models such as apomorphine- or amphetamine-induced hyperlocomotion are used. A potential antipsychotic agent would be expected to attenuate the excessive motor activity induced by these dopamine agonists.

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. An effective antipsychotic would be expected to restore PPI in models where it is disrupted (e.g., by dopamine agonists or NMDA receptor antagonists like MK-801).

Conditioned Avoidance Response: This test assesses a compound's ability to interfere with learned avoidance behaviors, which is a characteristic of many established antipsychotic drugs.

Without experimental data, it is not possible to construct a data table or detail the findings for this compound.

Investigation in Cancer Models

No investigations into the effects of this compound in cancer models have been found in the scientific literature.

Research into piperidine derivatives in oncology often focuses on their ability to interfere with specific cellular pathways crucial for cancer cell proliferation and survival. nih.gov For instance, some piperidine-containing molecules have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, or inhibit signaling pathways like PI3K/AKT. nih.gov Studies typically involve:

In Vitro Cytotoxicity Assays: The compound would be tested against various cancer cell lines (e.g., breast, lung, prostate) to determine its ability to inhibit cell growth or induce cell death.

Mechanism of Action Studies: If cytotoxic, further experiments would explore how the compound works, such as measuring its effects on apoptosis-related proteins (e.g., Bax, Bcl-2), cell cycle phases, or specific signaling proteins. nih.gov

In Vivo Xenograft Models: Promising compounds might be tested in animal models, typically mice, where human tumors are implanted to evaluate the compound's ability to reduce tumor growth in a living organism.

As no such studies exist for this compound, no data can be presented.

Studies Related to Neurological Disorders Beyond Psychosis

There is no available research on the application of this compound in models of neurological disorders beyond psychosis, such as Alzheimer's disease, Parkinson's disease, or epilepsy.

The piperidine scaffold is present in various compounds investigated for neurodegenerative diseases. nih.govijnrd.org For example, derivatives have been explored for their potential to inhibit acetylcholinesterase in Alzheimer's disease models or to modulate neurotransmitter systems implicated in other neurological conditions. ijnrd.orgnih.gov Such investigations would involve specific animal models for each disease, such as transgenic mouse models of Alzheimer's or neurotoxin-induced models of Parkinson's disease. Behavioral tests relevant to the specific disorder (e.g., memory tests, motor coordination tests) would be employed.

Since no studies have been conducted on this compound for these conditions, a summary of findings is not possible.

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues with Enhanced Selectivity and Potency

A primary avenue for future research will be the rational design and synthesis of next-generation analogs of 4-(3,5-Dimethylphenyl)piperidine with improved selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold. nih.gov

Key strategies for developing these analogs include:

Substitution on the Phenyl Ring: While the 3,5-dimethyl substitution is a defining feature, further exploration of other substituents on the phenyl ring could fine-tune electronic and steric properties, potentially leading to enhanced target engagement.

Modification of the Piperidine (B6355638) Ring: Introduction of substituents on the piperidine ring can significantly impact the compound's conformational flexibility and its interaction with target proteins. kcl.ac.uk The synthesis of various regio- and diastereoisomers will be crucial to explore the three-dimensional chemical space and identify optimal configurations for biological activity. whiterose.ac.uk

N-Substitution: The nitrogen atom of the piperidine ring offers a key point for modification. A wide array of substituents, from simple alkyl groups to more complex moieties, can be introduced to modulate pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. nih.gov

The overarching goal of these efforts will be to develop analogs with high affinity for their intended target while minimizing off-target effects, a critical factor in reducing potential side effects.

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the 4-arylpiperidine scaffold suggests that this compound and its derivatives could be investigated for a variety of novel biological targets and therapeutic applications. While existing research on related compounds has focused on areas such as central nervous system disorders, pain management, and infectious diseases, new avenues for exploration are continually emerging. nih.govnih.gov

Potential new therapeutic areas for this compound analogs could include:

Oncology: The piperidine nucleus is a component of several anticancer agents. researchgate.net Future research could explore the potential of this compound derivatives to modulate cancer-related pathways.

Inflammatory Diseases: Certain piperidine-containing compounds have demonstrated anti-inflammatory properties. Investigating the activity of this compound analogs in models of inflammation could unveil new therapeutic opportunities.

Neglected Tropical Diseases: The search for novel treatments for diseases like Chagas disease has led to the investigation of diverse chemical scaffolds, including piperidine derivatives. dndi.org

The identification of new biological targets will likely be driven by high-throughput screening of compound libraries and a deeper understanding of the structural features that govern molecular interactions.

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

Modern drug discovery relies heavily on the synergy between computational and experimental approaches. The rational design of this compound analogs will benefit significantly from the application of these integrated methodologies.

Computational methods that can be employed include:

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicting the binding mode and affinity of ligands to a target protein's binding site. |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups required for biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-protein complex to understand the stability of interactions. |

These computational tools can help prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Experimental methodologies will then be used to validate the computational predictions and provide crucial data on the synthesized compounds. These methods include a range of in vitro and in vivo assays to determine biological activity, selectivity, and pharmacokinetic properties.

Prospects for Further Preclinical Characterization and Optimization

Promising lead compounds emerging from the initial stages of research will require extensive preclinical characterization to assess their potential as drug candidates. This phase of development is critical for evaluating the safety and efficacy of a compound before it can be considered for clinical trials.

Key aspects of preclinical characterization include:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

In Vivo Efficacy Studies: Evaluating the therapeutic effect of the compound in relevant animal models of disease.

Toxicology Studies: Assessing the potential for adverse effects and determining a safe dosage range.

The data generated during preclinical studies will guide further optimization of the lead compounds. This iterative process of design, synthesis, and testing is essential for developing a safe and effective drug. The long-term success of this compound as a therapeutic scaffold will depend on rigorous preclinical evaluation and a commitment to translational research. nih.gov

Q & A

Q. Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic substitution | 65–75 | 90–95 | Byproduct formation |

| Catalytic hydrogenation | 80–85 | 95–98 | Catalyst cost and recycling |

How do structural modifications (e.g., substituents) influence the compound’s receptor binding affinity?

Basic SAR:

The 3,5-dimethylphenyl group enhances lipophilicity, improving blood-brain barrier penetration. Piperidine’s basic nitrogen facilitates hydrogen bonding with histamine or serotonin receptors .

Advanced QSAR:

Quantitative SAR models using molecular docking (e.g., AutoDock Vina) reveal that bulky substituents at the phenyl ring reduce affinity for H receptors but increase selectivity for 5-HT. Validate predictions with radioligand displacement assays .

What analytical techniques are critical for characterizing this compound?

Basic Characterization:

- NMR : H and C NMR confirm regiochemistry (e.g., dimethylphenyl integration ratios).

- HPLC : Quantify purity using a C18 column (acetonitrile/water mobile phase) .

Advanced Structural Analysis: - X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., compare with 4-(3-nitrophenyl) analogs ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .

How should researchers address contradictory pharmacological data across analogs?

Basic Analysis:

Compare binding constants (K) from radioligand assays for 4-(3,5-dimethylphenyl) vs. fluoro-/chloro-substituted analogs. Note species-specific receptor variations (e.g., rat vs. human H) .

Advanced Meta-Analysis:

Perform multivariate regression to isolate substituent effects. For example, dichloro derivatives show higher H affinity but lower solubility, while dimethyl groups balance lipophilicity and bioavailability .

What experimental models are suitable for evaluating in vivo efficacy?

Basic In Vitro Models:

- Receptor Transfected HEK293 Cells : Measure cAMP inhibition for H receptor activity.

- Microsomal Stability Assays : Predict metabolic stability using liver microsomes .

Advanced In Vivo Models: - Knockout Mice : Validate target engagement by comparing wild-type and H receptor knockout responses.

- PET Imaging : Radiolabel the compound (e.g., C) to assess brain penetration .

How can solubility challenges be mitigated in formulation studies?

Basic Solubility Enhancement:

Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. Adjust pH to exploit the piperidine’s basicity (pK ~10) .

Advanced Nanoformulation:

Encapsulate in PLGA nanoparticles (100–200 nm) to enhance bioavailability. Characterize release kinetics via dialysis membrane studies .

What safety protocols are essential for handling this compound?

Basic Precautions:

- Wear nitrile gloves and goggles.

- Use fume hoods to avoid inhalation (acute toxicity Category 4 ).

Advanced Risk Assessment:

Conduct Ames tests for mutagenicity and monitor cytotoxicity in HepG2 cells (IC >100 µM recommended) .

How does the compound’s stability vary under different storage conditions?

Basic Stability:

Store at –20°C under argon. Avoid prolonged exposure to light (degradation <5% over 6 months) .

Advanced Degradation Studies:

Use accelerated stability testing (40°C/75% RH for 3 months) and identify degradation products via LC-MS. Major degradation pathways include oxidation at the piperidine ring .

What computational tools predict metabolic pathways?

Basic Prediction:

Use SwissADME to identify cytochrome P450 (CYP3A4) as the primary metabolizing enzyme .

Advanced Simulation:

Perform MD simulations (GROMACS) to model CYP3A4 binding and predict N-oxidation metabolites .

How does this compound compare to its fluorinated/chlorinated analogs?

Basic Comparison:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.